1,2,4,9-Tetrachlorodibenzo-P-dioxin

Description

Contextualization within Polychlorinated Dibenzo-p-dioxins (PCDDs)

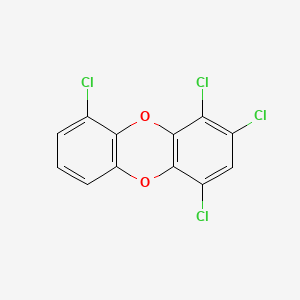

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of 75 structurally similar chlorinated hydrocarbons. cdc.govclu-in.org The basic structure consists of two benzene (B151609) rings connected by two oxygen atoms. cdc.gov The number and position of chlorine atoms on this basic structure differentiate the various PCDD congeners. wikipedia.org PCDDs are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. clu-in.orgnih.gov These processes include the manufacturing of certain chlorinated chemicals, the bleaching of paper pulp, and the incineration of municipal and industrial waste. clu-in.orgnih.gov

The number of chlorine atoms can range from one to eight, leading to different categories of PCDDs, such as monochlorodibenzo-p-dioxins (MCDDs), dichlorodibenzo-p-dioxins (DCDDs), and so on, up to the single octachlorodibenzo-p-dioxin (B131699) (OCDD). cdc.govclu-in.org The 22 tetrachlorodibenzo-p-dioxin (TCDD) isomers, including 1,2,4,9-TCDD, all share the same molecular formula but differ in the arrangement of their four chlorine atoms. cdc.govacs.org

Academic Significance of 1,2,4,9-Tetrachlorodibenzo-p-dioxin Research

While the congener 2,3,7,8-TCDD is the most studied and considered the most toxic of the dioxins, research into other isomers like 1,2,4,9-TCDD is crucial for a comprehensive understanding of the entire class of compounds. cdc.govwikipedia.org The specific arrangement of chlorine atoms in 1,2,4,9-TCDD influences its chemical and physical properties, which in turn dictates its environmental behavior and biological interactions.

Academic research on 1,2,4,9-TCDD contributes to a broader understanding of structure-activity relationships within the PCDD family. By studying less-toxic or non-toxic congeners, scientists can identify the key structural features responsible for the toxic effects of other isomers. This comparative approach is fundamental to toxicology and risk assessment. The synthesis and identification of all 22 TCDD isomers have been a significant achievement in analytical chemistry, allowing for more precise monitoring and research. acs.org

Overview of Research Trajectories on Dioxin Congeners

Research on dioxin congeners has followed several key trajectories. Initially, much of the focus was on identifying and quantifying these compounds in various environmental matrices and biological samples. This led to the development of sophisticated analytical techniques like high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.gov

A major area of research has been the investigation of the toxicological effects of different congeners. This has led to the development of the Toxic Equivalency Factor (TEF) concept, which expresses the toxicity of different dioxin-like compounds in relation to the most toxic congener, 2,3,7,8-TCDD. nih.govepa.gov This system is vital for assessing the risk of complex mixtures of dioxins found in the environment. nih.gov

Current research continues to explore the mechanisms of action of dioxins, primarily their interaction with the aryl hydrocarbon (Ah) receptor. wikipedia.orgresearchgate.net Understanding how different congeners bind to and activate this receptor helps to explain their varying toxic potencies. Furthermore, ongoing studies are investigating the long-term health effects of exposure to low levels of dioxin mixtures and the environmental fate and transport of these persistent organic pollutants. nih.govresearchgate.net

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H4Cl4O2 |

| InChI | InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-12-9(16)6(14)4-7(15)11(12)17-8/h1-4H |

| InChIKey | WDAHVJCSSYOALR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl |

Data from PubChem uni.lu

Polychlorinated Dibenzo-p-dioxin (B167043) Congeners by Chlorine Number

| Number of Chlorine Atoms | Name | Number of Congeners |

|---|---|---|

| 1 | Monochlorodibenzo-p-dioxins (MCDDs) | 2 |

| 2 | Dichlorodibenzo-p-dioxins (DCDDs) | 10 |

| 3 | Trichlorodibenzo-p-dioxins (TrCDDs) | 14 |

| 4 | Tetrachlorodibenzo-p-dioxins (TCDDs) | 22 |

| 5 | Pentachlorodibenzo-p-dioxins (PeCDDs) | 14 |

| 6 | Hexachlorodibenzo-p-dioxins (HxCDDs) | 10 |

| 7 | Heptachlorodibenzo-p-dioxins (HpCDDs) | 2 |

| 8 | Octachlorodibenzo-p-dioxin (OCDD) | 1 |

Data from ATSDR cdc.govclu-in.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-12-9(16)6(14)4-7(15)11(12)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAHVJCSSYOALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074086 | |

| Record name | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71665-99-1 | |

| Record name | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071665991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QEH92139 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling of Dioxin Congeners

Global Environmental Occurrence and Distribution Patterns

As a persistent organic pollutant (POP), 1,2,4,9-TCDD is found across various environmental compartments worldwide. Its chemical stability and resistance to degradation contribute to its widespread presence. ontosight.ai

Detection in Environmental Compartments (Soil, Sediment, Air, Water, Biota)

1,2,4,9-Tetrachlorodibenzo-p-dioxin has been detected in multiple environmental matrices. Due to its low water solubility and high affinity for organic matter, it tends to accumulate in soil and sediments. ontosight.ainih.gov From these reservoirs, it can be resuspended into the atmosphere and undergo long-range transport. Its presence in water is generally at very low concentrations. ontosight.ai However, its lipophilic nature leads to bioaccumulation in the fatty tissues of organisms, resulting in its detection in various biota, including fish and other wildlife. nih.gov

Table 1: Environmental Compartments and Detection of 1,2,4,9-TCDD

| Environmental Compartment | Presence of 1,2,4,9-TCDD | Key Characteristics |

|---|---|---|

| Soil | Detected | High persistence and accumulation. ontosight.ainih.gov |

| Sediment | Detected | Acts as a long-term sink and source. |

| Air | Detected | Subject to atmospheric transport. ontosight.ai |

| Water | Detected at low levels | Low solubility limits concentration. ontosight.ai |

| Biota | Detected | Bioaccumulates in fatty tissues. nih.gov |

Spatial and Temporal Trends in Environmental Concentrations

The spatial distribution of 1,2,4,9-TCDD is influenced by proximity to primary emission sources, such as industrial areas and waste incineration sites. nih.gov Higher concentrations are often found in industrialized regions. Temporal trend studies for specific dioxin congeners like 1,2,4,9-TCDD are less common than for total PCDD/Fs. However, general trends for dioxins show a decrease in environmental levels in many developed countries since the implementation of stricter regulations on industrial emissions and waste incineration in the late 20th century. epa.gov Long-term monitoring programs, often using sentinel species like bird eggs, are crucial for tracking these trends over time. nih.gov

Sources and Formation Mechanisms of Polychlorinated Dibenzo-p-dioxins

1,2,4,9-TCDD, like other PCDDs, is not intentionally produced. It is formed as an unintentional byproduct of various anthropogenic activities. ontosight.aiepa.gov

Anthropogenic Generation Pathways

Human activities are the primary source of 1,2,4,9-TCDD in the environment. The main formation pathways involve combustion and industrial processes where chlorine and organic matter are present.

Combustion processes are a major source of 1,2,4,9-TCDD. The incineration of municipal, medical, and hazardous waste can lead to its formation and release. ontosight.ainih.govewg.org The combustion of fossil fuels, such as coal and oil, and the burning of wood, both domestically and in industrial settings, also contribute to the environmental burden of this compound. nih.govnih.govepa.gov Soot from wood-burning chimneys has been identified as a source of 1,2,8,9-TCDD, a related isomer, indicating the potential for 1,2,4,9-TCDD formation as well. nih.gov

Certain industrial processes are significant sources of 1,2,4,9-TCDD. Historically, the production of chlorophenols, which were used in the manufacturing of herbicides and wood preservatives, was a major source of dioxin contamination. nih.govca.gov Although the production of many of these chemicals has been phased out in several countries, contaminated sites can still act as reservoirs. The pulp and paper industry, particularly when using chlorine-based bleaching processes, has also been a source of dioxin emissions. ontosight.ainih.govepa.gov

Table 2: Anthropogenic Sources of 1,2,4,9-TCDD

| Source Category | Specific Process | Reference |

|---|---|---|

| Combustion | Waste Incineration (Municipal, Medical, Hazardous) | ontosight.ainih.govewg.org |

| Fossil Fuel Combustion (Coal, Oil) | nih.govepa.gov | |

| Wood Burning | nih.govnih.gov | |

| Industrial | Chlorophenol Production | nih.govca.gov |

| Pulp and Paper Bleaching | ontosight.ainih.govepa.gov |

Specific Chemical Synthesis Contaminants (e.g., 2,4,5-T)

The herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is notable for its association with dioxin contamination, particularly the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). pic.inthealthandenvironment.org The synthesis of 2,4,5-T historically involved the use of 2,4,5-trichlorophenol (B144370) (TCP), and under certain manufacturing conditions, especially at elevated temperatures, TCDD could be formed as an unintended byproduct. pic.inthealthandenvironment.orgcdc.gov

While 2,3,7,8-TCDD is the most well-known contaminant, a review of scientific literature indicates that the specific isomer this compound has not been identified as a contaminant in samples of 2,4,5-T. nih.gov Instead, the presence of 1,2,4,9-TCDD in the environment, such as in the biota of Newark Bay, New Jersey, has been attributed to other sources. nih.gov These sources are believed to include various combustion processes from commercial, residential, municipal, and industrial activities. nih.gov

The production of 2,4,5-T and another herbicide, Silvex, which also used TCP as a feedstock, ceased in the United States in 1979 due to concerns over TCDD contamination. cdc.gov However, stockpiles continued to be used. cdc.gov It is important to note that while the focus has often been on 2,3,7,8-TCDD, the broader class of polychlorinated dibenzo-p-dioxins (PCDDs) encompasses many congeners, each with different formation pathways and prevalence in various environmental matrices.

Table 1: Herbicides and Associated Dioxin Contamination

| Herbicide | Key Contaminant | Notes |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Formed as a byproduct during the synthesis of 2,4,5-trichlorophenol (TCP), a precursor to 2,4,5-T. pic.inthealthandenvironment.orgcdc.gov |

| 2-(2,4,5-trichlorophenoxy)propionic acid (Silvex) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Also produced from TCP and thus susceptible to TCDD contamination. cdc.gov |

Natural Formation Processes (Volcanic Eruptions, Forest Fires)

Dioxins, including tetrachlorodibenzo-p-dioxins, are not solely products of industrial activity; they can also be formed through natural processes. nih.gov Volcanic eruptions and forest fires are recognized as natural sources that can release dioxins into the atmosphere. nih.govepa.gov During these high-temperature events, the combustion of organic matter in the presence of chlorine can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). epa.govwiley.com

In the context of forest fires, the vast quantities of burning biomass, which naturally contain chlorine, create conditions suitable for dioxin formation. wiley.comtheredguidetorecovery.com Research has confirmed the production of dioxins during the combustion of trees and other vegetation. wiley.com Similarly, volcanic activity can release chemicals that lead to the atmospheric formation of these compounds. nih.gov

A review of scientific literature has identified 1,2,4,9-TCDD in the fly ash from incinerators and in the soot from wood-burning chimneys, supporting the link between combustion processes and the formation of this specific isomer. nih.gov

Molecular Mechanisms of Dioxin Formation from Precursors

The formation of dioxins, including this compound, from precursor compounds involves complex chemical reactions. These mechanisms are often categorized by the reaction pathways, the involvement of reactive intermediates, and the influence of catalysts.

Thermochemical Reaction Pathways (e.g., from Chlorophenol)

A primary pathway for dioxin formation is through the thermochemical reactions of chlorinated phenols. For example, the heating of sodium 2,4,5-trichlorophenate can lead to the formation of 2,3,7,8-TCDD through alkaline hydrolysis and subsequent dimerization. researchgate.net More generally, the condensation of two chlorophenol molecules is a well-documented route to PCDD formation. dioxin20xx.org

Theoretical studies have examined the formation of various PCDD isomers from 2,4,5-trichlorophenol (2,4,5-TCP). researchgate.net These studies indicate that direct condensation of two 2,4,5-TCP molecules preferentially leads to the formation of 2,3,7,8-TCDD. researchgate.net The formation of other isomers, and of polychlorinated dibenzofurans (PCDFs), is thought to proceed through different, more complex pathways, likely involving radical intermediates. researchgate.net

Radical Intermediates in Dioxin Formation

The formation of a diverse range of PCDD isomers often involves radical-mediated pathways. Computational studies have explored various pathways for the formation of PCDDs from 2,4,5-TCP, including several that proceed via radical intermediates. researchgate.net These radical pathways are considered energetically favorable for the formation of certain PCDD isomers. researchgate.net

The dimerization of chlorophenoxy radicals is a key step in these mechanisms, and the specific substitution pattern of the chlorine atoms on the phenol (B47542) ring significantly influences which isomers are formed. researchgate.net This highlights the complexity of predicting the exact congener profile from a given set of precursors and reaction conditions.

Role of Metal Catalysts in Formation

Metal catalysts can play a significant role in the formation of dioxins, often by facilitating reactions at lower temperatures than would otherwise be required. dioxin20xx.org Copper compounds, in particular, are recognized as potent catalysts for dioxin formation. ejnet.orgresearchgate.net Iron, zinc, potassium, and sodium have also been shown to correlate with increased dioxin and furan (B31954) formation. ejnet.org

The catalytic activity of metals can influence several stages of dioxin formation. This includes the production of chlorine gas (Cl2) from the reaction of hydrogen chloride (HCl) and oxygen, the subsequent chlorination of aromatic compounds, and the final condensation reactions of precursors like chlorophenols to form the dual-ring structure of dioxins. ejnet.org The presence of metal catalysts can enhance the formation of the PCDD structure by several orders of magnitude. ejnet.org

Research has shown that metals such as copper and iron can catalyze the formation of chlorine, a key chlorinating agent for PCDDs and PCDFs, in environments that simulate municipal waste fly ash. osti.gov This catalytic activity is most significant at temperatures around 400°C, which supports the theory of de novo synthesis of dioxins on fly ash particles downstream from combustion processes. osti.gov Some metals, like platinum and palladium, have also been implicated in the catalytic synthesis of PCDDs/Fs from chlorinated precursors at low temperatures. dioxin20xx.org

Table 2: Factors Influencing Dioxin Formation

| Factor | Description | Examples |

| Precursors | The starting chemical compounds that react to form dioxins. | Chlorophenols, Chlorobenzenes dioxin20xx.org |

| Temperature | High temperatures are generally required for dioxin formation, though catalysts can lower the necessary temperature. | Combustion processes, Industrial synthesis pic.intnih.gov |

| Radical Intermediates | Highly reactive molecules that can be involved in the reaction pathways leading to dioxin formation. | Chlorophenoxy radicals researchgate.net |

| Metal Catalysts | Substances that increase the rate of dioxin formation without being consumed in the reaction. | Copper, Iron, Zinc, Platinum, Palladium dioxin20xx.orgejnet.org |

Environmental Fate and Transport Processes

Once formed, this compound, like other dioxin congeners, is a persistent organic pollutant (POP). nih.govepa.gov Dioxins are characterized by their low solubility in water and their tendency to adhere to particulate matter. cdc.gov This property facilitates their transport in the environment through air, water, and soil. cdc.gov

Due to their lipophilic (fat-loving) nature, dioxins bioaccumulate in the fatty tissues of animals. epa.govnih.gov This leads to their magnification up the food chain, with the highest concentrations often found in meat, dairy products, fish, and shellfish. nih.govepa.gov More than 90% of human exposure to dioxins is estimated to occur through the consumption of contaminated animal fats. epa.gov

The atmosphere serves as a primary pathway for the global transport of the more volatile dioxin congeners. wikipedia.org In the atmosphere, they can be degraded by hydroxyl radicals or through the photolysis of their carbon-chlorine bonds. wikipedia.org However, their persistence means that they can travel long distances from their original source.

The environmental persistence of dioxins is significant. For instance, the half-life of 2,3,7,8-TCDD in the human body is estimated to be between 7 and 11 years. nih.gov This long half-life, combined with their tendency to bioaccumulate, makes them a long-term environmental concern. nih.gov

Persistence and Degradation Resistance

The persistence of TCDD isomers can vary based on the position of the chlorine atoms. For instance, the half-life of 2,3,7,8-TCDD on soil surfaces is estimated to be between 9 and 15 years, but this can extend to 25 to 100 years in subsurface soil. oup.com In aquatic environments, the persistence half-life of 2,3,7,8-TCDD in lakes has been estimated to be over 1.5 years. oup.com

Degradation, when it does occur, is often a slow process. Photodegradation, or breakdown by sunlight, is a primary pathway for the destruction of dioxins in the environment. However, this process is largely limited to the environmental compartments exposed to solar radiation, such as the surface of soils and water. Dioxins that are buried in soil or have settled into deep sediments are shielded from light and thus degrade much more slowly. researchgate.net The rate of photolysis is also isomer-specific. Studies have shown that 2,3,7,8-substituted congeners are more readily degraded by sunlight than those substituted at the 1,4,6, and 9 positions. oup.com

Biodegradation of dioxins is generally a very slow process, with higher chlorinated congeners being particularly resistant. cdc.gov While some microorganisms have been shown to degrade dioxins, the rates are typically not significant enough to lead to rapid environmental clearance.

Sorption and Adsorption to Organic Matter (Soil, Sediment, Particulates)

A defining characteristic of dioxins, including 1,2,4,9-TCDD, is their strong tendency to attach to organic matter. This property, known as sorption or adsorption, is due to their high lipophilicity (fat-loving nature) and very low water solubility. researchgate.net As a result, when released into the environment, 1,2,4,9-TCDD is not expected to remain dissolved in water for long. Instead, it will rapidly partition to soil particles, sediments in rivers and lakes, and other suspended particulate matter. researchgate.net

This strong binding to soil and sediment has several important consequences:

Immobility: Once bound, 1,2,4,9-TCDD is not likely to move significantly through the soil column and leach into groundwater. oregonstate.edu

Reservoir Formation: Soils and sediments act as major environmental sinks or reservoirs for dioxins, retaining them for long periods. researchgate.net

Reduced Bioavailability (in some contexts): While sorption reduces the amount of the chemical dissolved in water, the contaminated particles can be ingested by organisms, leading to exposure.

The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While an experimental Koc for 1,2,4,9-TCDD is not available, predicted values can be calculated. The table below includes a predicted XlogP3 value, which is an estimate of the octanol-water partition coefficient (log Kow), a key parameter used in estimating Koc. Higher log Kow values are indicative of a greater tendency to adsorb to organic matter.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C12H4Cl4O2 | PubChem uni.lu |

| Molecular Weight | 321.97 g/mol | Ontosight ontosight.ai |

| XlogP3 (log Kow) | 5.6 | PubChem uni.lu |

Intermedia Transfer (Volatilization, Redeposition)

Intermedia transfer refers to the movement of a chemical from one environmental compartment to another, such as from soil to air. For 1,2,4,9-TCDD, volatilization (evaporation) from soil and water surfaces is a potential, though likely limited, transport pathway. This is due to the compound's low vapor pressure. researchgate.net

While some volatilization from surface soils may occur, especially under warm conditions, the strong adsorption to soil particles significantly reduces the rate of this process. researchgate.net Similarly, in aquatic systems, while the compound is expected to volatilize from the water surface, this is attenuated by its tendency to adsorb to suspended solids and sediment. For the related compound 2,3,7,8-TCDD, the volatilization half-life from a model pond was estimated to be over 50 years when considering the effects of adsorption. oup.com

Once in the atmosphere, dioxins can be transported over long distances. They can exist in the vapor phase or, more commonly, adsorbed to airborne particulate matter. This atmospheric transport allows for the contamination of remote ecosystems far from any direct sources. The subsequent removal from the atmosphere and deposition onto land and water is known as redeposition. oup.com

Bioaccumulation and Biomagnification in Food Chains (Non-Human)

The lipophilic nature of 1,2,4,9-TCDD makes it prone to bioaccumulation in the fatty tissues of organisms. wikipedia.org Bioaccumulation is the process by which an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Due to their persistence and fat-solubility, dioxins can build up in individual organisms over time, even from low environmental concentrations. wikipedia.org

This accumulated burden is then transferred up the food chain in a process called biomagnification. When a predator consumes prey containing 1,2,4,9-TCDD, the chemical is transferred and accumulates in the predator's own fatty tissues. At each successive trophic level, the concentration of the dioxin can increase, leading to potentially high concentrations in top predators such as predatory birds and mammals. nih.govtandfonline.com

While specific bioconcentration factors (BCF) and biomagnification factors (BMF) for 1,2,4,9-TCDD are not available, studies on other TCDD isomers in various animal species demonstrate this phenomenon. For example, field bioaccumulation factors (BAFs) for 2,3,7,8-TCDD in fish have been measured in the tens of thousands.

| Isomer | Parameter | Value | Species/System | Source |

|---|---|---|---|---|

| 2,3,7,8-TCDD | BAF | 11,500 - 24,600 | Smallmouth bass fillets | Frakes et al., 1993 |

| 2,3,7,8-TCDD | BAF | 78,500 - 106,000 | White sucker (whole body) | Frakes et al., 1993 |

| 1,2,8,9-TCDD | Elevated levels found in crustaceans and finfish in Newark Bay, suggesting bioaccumulation. | Umbreit et al., 1991 nih.gov |

The table above illustrates the high potential for bioaccumulation of TCDD isomers in aquatic ecosystems. It is reasonable to expect that 1,2,4,9-TCDD, with its similar lipophilic properties, would also bioaccumulate and biomagnify in food chains, though the exact magnitude may differ from the more studied 2,3,7,8-TCDD.

Analytical Chemistry and Characterization of Dioxin Congeners

Quality Assurance and Quality Control in Dioxin Analysis

The robust analysis of polychlorinated dibenzo-p-dioxins (PCDDs) is fundamentally reliant on stringent Quality Assurance (QA) and Quality Control (QC) protocols. Given the high toxicity of certain congeners, even at trace concentrations, ensuring the accuracy, precision, and reliability of analytical data is paramount. nih.gov QA/QC procedures are designed to monitor and control every stage of the analytical process, from sample collection and extraction to instrumental analysis and data reporting. nih.govnih.gov These measures are critical for producing legally defensible data and for ensuring comparability between different laboratories and studies over time. nih.govacs.org The complexity of dioxin analysis, which often involves measuring 29 different toxic congeners, necessitates a multi-faceted approach to quality control to manage potential errors and ensure the integrity of the final results. nih.gov

Method Detection Limits and Quantitation Limits

Defining the lower boundaries of measurement capability is a cornerstone of quality control in trace chemical analysis. For dioxins, several key terms are used to describe these limits.

The Method Detection Limit (MDL) is defined by the U.S. Environmental Protection Agency (EPA) as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from method blank results. epa.gov This is a statistically derived value determined by analyzing a series of low-concentration spiked samples. epa.govresearchgate.net The EPA's updated MDL procedure (Revision 2) incorporates both spiked samples (MDLs) and method blanks (MDLb) to account for potential background contamination, with the final MDL being the higher of the two values. epa.gov

The Estimated Detection Limit (EDL) is another critical parameter, particularly in high-resolution mass spectrometry methods like EPA 8290. The EDL represents the minimum concentration needed to produce a signal-to-noise ratio of at least 2.5. wa.goveurofinsus.com This limit is determined for every analyte in each sample, providing a sample-specific measure of detection capability. eurofinsus.com

The Practical Quantitation Limit (PQL) , or Quantitation Limit (QL), is the lowest concentration that can be reliably measured within specified limits of precision and accuracy during routine laboratory operations. wa.gov Data points that fall below the PQL but above the EDL are typically reported as estimated concentrations and flagged with a "J" qualifier. wa.gov If an analyte is not detected at all (i.e., below the EDL), it is reported with a "U" qualifier. wa.gov

These limits are crucial for interpreting data, especially when dealing with the very low concentrations typical of dioxin contamination. While specific MDLs for 1,2,4,9-tetrachlorodibenzo-p-dioxin are not commonly published, as it is not one of the 17 toxic 2,3,7,8-substituted congeners typically targeted for individual quantification, its detection would be governed by the same principles, likely as part of a total tetrachlorodibenzo-p-dioxin (TCDD) homolog group. naturalresources.wales

Table 1: Key Detection and Quantitation Limits in Dioxin Analysis

| Limit Type | Definition | Basis of Determination | Common Application |

|---|---|---|---|

| Method Detection Limit (MDL) | Minimum measured concentration reported with 99% confidence that it is distinguishable from method blank results. epa.gov | Statistical analysis of low-level spiked samples and method blanks. epa.gov | Establishing the lower limit of detection for a specific analytical method. |

| Estimated Detection Limit (EDL) | Minimum concentration required to produce a signal-to-noise ratio of at least 2.5. wa.goveurofinsus.com | Calculated for each analyte in every sample analysis. eurofinsus.com | Used in HRGC/HRMS methods (e.g., EPA 8290) for positive identification. wa.gov |

| Practical Quantitation Limit (PQL) / Quantitation Limit (QL) | Lowest concentration that can be reliably measured with specified precision and accuracy. wa.gov | Typically set at or above the lowest calibration standard. | Defining the lower boundary for reporting a quantitative result without qualification. |

Recovery Standards and Internal Standards (e.g., ¹³C₁₂-labeled congeners)

The analytical methods for dioxins, such as EPA Methods 1613B and 8290A, are complex and involve multiple steps of extraction, cleanup, and concentration. eurofinsus.comwell-labs.com To account for potential analyte losses during this extensive sample preparation, isotope dilution techniques are employed. well-labs.com This is achieved through the use of isotopically labeled standards.

Internal Standards are added to the sample extract just before instrumental analysis. Their primary purpose is to serve as a reference for quantifying the native (unlabeled) target analytes. well-labs.com

Recovery Standards (also known as surrogate or sampling standards) are a set of isotopically labeled congeners, most commonly ¹³C₁₂-labeled, that are added to the sample at the very beginning of the analytical process. isotope.comisotope.com These standards mimic the chemical behavior of the native dioxins throughout the extraction and cleanup procedures. By measuring the final amount of these labeled standards, analysts can calculate the percentage of recovery for the entire method. This recovery value is then used to correct the final concentration of the native congeners, providing a more accurate measurement of what was originally in the sample. well-labs.com

For example, EPA Method 1613B specifies the use of ¹³C₁₂-labeled analogs for all 15 of the 2,3,7,8-substituted CDDs and CDFs for which they are available. well-labs.com A separate cleanup standard, such as ³⁷Cl₄-labeled 2,3,7,8-TCDD, is often added after extraction but before cleanup to monitor the efficiency of the cleanup steps specifically. well-labs.com The use of these standards is indispensable for achieving the high levels of accuracy and precision required in dioxin analysis. nih.gov

Table 2: Examples of Isotope-Labeled Standards in Dioxin Analysis

| Standard Type | Compound Example | Purpose | Method Reference |

|---|---|---|---|

| Recovery/Sampling Standard | ¹³C₁₂-2,3,7,8-TCDD | Added before extraction to monitor and correct for analyte losses throughout the entire analytical process. well-labs.com | EPA 1613B, 8290A eurofinsus.comwell-labs.com |

| Cleanup Standard | ³⁷Cl₄-2,3,7,8-TCDD | Added before cleanup steps to measure the efficiency of the purification process. well-labs.com | EPA 1613B well-labs.com |

| Syringe/Internal Standard | ¹³C₁₂-1,2,3,4-TCDD | Added just before injection into the GC/MS to quantify native and labeled compounds. isotope.com | EPA 1613B, 8290A eurofinsus.comwell-labs.com |

Interlaboratory Comparison and Proficiency Testing

To ensure that analytical results are consistent and comparable across different laboratories, interlaboratory comparison studies and proficiency testing (PT) programs are essential components of a comprehensive QA/QC framework. nih.govepa.gov These programs are designed to assess and monitor the performance of laboratories that conduct environmental analyses. epa.ie

In a typical PT program, a central organizing body, such as the EPA, prepares and distributes standardized test samples with known concentrations of dioxins to participating laboratories. epa.govepa.ie The laboratories are "blind" to the true concentrations and must analyze the samples using their standard operating procedures. epa.gov The results are then returned to the organizer for statistical evaluation. epa.ie

Molecular and Ecological Interactions of Dioxin Congeners Excluding Human Clinical Data and Adverse Effects

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Vertebrates (Non-Human Models)

The primary mechanism through which dioxins, including 1,2,4,9-TCDD, exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. wikipedia.orgfrontiersin.org The AhR is a ligand-activated transcription factor that is conserved across vertebrates and plays a role in regulating gene expression. nih.govnih.gov

Ligand Binding and Receptor Activation

The initiation of the AhR pathway begins with the binding of a ligand, such as a TCDD congener. In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. mdpi.comnih.gov This complex includes two molecules of heat shock protein 90 (Hsp90), the co-chaperone protein p23, and an immunophilin-like protein known as X-associated protein 2 (XAP2). mdpi.comkenyon.edumdpi.com These chaperone proteins maintain the AhR in a conformation that is receptive to ligand binding but prevents it from entering the nucleus. kenyon.edu

The binding of a TCDD congener to the ligand-binding domain (LBD) of the AhR, also known as the PAS B domain, induces a conformational change in the receptor. kenyon.edumdpi.com This structural alteration is the first critical step in activating the signaling cascade. nih.govmdpi.com The change in shape exposes a nuclear localization sequence on the AhR, marking it for transport into the cell nucleus. nih.govnih.gov

Nuclear Translocation and Dimerization (AhR/ARNT Complex)

Following ligand binding and the resulting conformational change, the activated AhR-ligand complex translocates from the cytoplasm into the nucleus. nih.govkenyon.edumdpi.com Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with another protein: the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govmdpi.comnih.gov This dimerization is a crucial step, as the resulting AhR/ARNT complex is the functional unit that can interact with DNA. kenyon.edunih.gov The formation of this heterodimer transforms the AhR into its high-affinity DNA-binding form. mdpi.com In some murine cells, a paralog of ARNT called ARNT2 can also dimerize with the AhR. nih.gov

Dioxin Response Element (DRE) Binding and Gene Transcription Regulation

The activated AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs). mdpi.comnih.govnih.gov These DREs are located in the promoter or enhancer regions of target genes. nih.govresearchgate.net The core consensus sequence for a DRE is 5ʹ-TNGCGTG-3ʹ. nih.gov The binding of the AhR/ARNT complex to these DREs initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the regulation of target gene transcription. nih.govnih.gov The presence of a DRE is a key indicator that a gene may be regulated by the AhR pathway, although the efficiency of transcription can vary between different DREs. nih.gov

AhR-Mediated Gene Expression Modulation (e.g., Cytochrome P450 Enzymes)

The binding of the AhR/ARNT complex to DREs leads to an increase or decrease in the transcription of a battery of genes. wikipedia.orgwikipedia.org Among the most well-studied and consistently induced genes are those encoding for cytochrome P450 (CYP) enzymes, particularly from the CYP1 family, such as CYP1A1. kenyon.edunih.gov These enzymes are involved in the metabolism of a wide range of substances, including xenobiotics. kenyon.edunih.gov The induction of CYP1A1 is a classic and sensitive biomarker of AhR activation by dioxin-like compounds. kenyon.edunih.gov TCDD is a potent inducer of CYP1A1, though it is not effectively metabolized by the enzyme itself. nih.gov The AhR can also modulate the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs) and procollagens, in non-human models. nih.gov

Table 1: Key Steps in the Canonical AhR Signaling Pathway

| Step | Location | Key Molecules Involved | Description |

|---|---|---|---|

| Ligand Binding | Cytoplasm | Dioxin, AhR, Hsp90, p23, XAP2 | A dioxin congener binds to the AhR, causing a conformational change and dissociation of chaperone proteins. nih.govkenyon.edu |

| Nuclear Translocation | Cytoplasm to Nucleus | Ligand-AhR complex | The activated complex moves into the nucleus. nih.govkenyon.edumdpi.com |

| Dimerization | Nucleus | AhR, ARNT | The AhR forms a heterodimer with ARNT, creating a functional DNA-binding complex. nih.govmdpi.comnih.gov |

| DRE Binding | Nucleus | AhR/ARNT complex, DREs | The heterodimer binds to specific DNA sequences (DREs) in the regulatory regions of target genes. mdpi.comnih.govnih.gov |

| Gene Transcription | Nucleus | AhR/ARNT/DRE complex, RNA polymerase, co-activators | The transcription of target genes, such as CYP1A1, is initiated or altered. nih.govnih.gov |

AhR-Independent Molecular Interactions (if specifically identified in non-human models)

While the AhR pathway is the primary route for dioxin action, some evidence from non-human models suggests that TCDD can also alter gene expression independently of the AhR. nih.gov Studies using AhR knockout mice (AhR −/−) have shown that TCDD treatment can still lead to changes in the expression of a small number of genes in the liver. nih.gov This indicates that while the vast majority of TCDD's effects are AhR-mediated, other molecular pathways may be involved. nih.gov Additionally, TCDD has been observed to produce rapid influxes of calcium into cells, an effect that may occur through AhR-independent mechanisms. nih.gov

Ecological Bioavailability and Exposure Pathways in Non-Human Organisms

The ecological impact of 1,2,4,9-TCDD is intrinsically linked to its environmental behavior and how it becomes available to non-human organisms. Dioxins are persistent organic pollutants (POPs) that are resistant to degradation and can remain in the environment for many years. ontosight.aiwikipedia.org

Dioxins, including 1,2,4,9-TCDD, are formed as unintentional byproducts of industrial processes like waste incineration and chemical manufacturing, and can also be released from natural events such as forest fires. ontosight.ainih.gov Once in the environment, their chemical properties dictate their fate. Due to their low water solubility and high lipophilicity (fat-solubility), dioxins strongly adsorb to soil, sediment, and organic particles. wikipedia.orgnih.govresearchgate.net This strong binding generally limits their mobility in soil, and they tend to concentrate in the upper layers. dioxin20xx.orgcdc.gov However, transport via soil runoff and erosion can move these contaminated particles into aquatic systems. nih.gov

The primary route of exposure for most non-human organisms is through the food chain. nih.gov Because dioxins are lipophilic and persist in the environment, they bioaccumulate in the fatty tissues of animals. ontosight.aiwikipedia.org This process starts with organisms at lower trophic levels, such as invertebrates in the soil or plankton in aquatic systems, accumulating the compound from their environment. oregonstate.edu These organisms are then consumed by predators, leading to biomagnification, where the concentration of the toxin increases at successively higher levels of the food chain. oregonstate.edu Therefore, animals at the top of the food web often carry the highest body burdens of these compounds. Ingestion of contaminated soil, either directly or incidentally during feeding, is another significant exposure pathway for many terrestrial animals. nih.gov

Table 2: Factors Influencing Ecological Bioavailability of 1,2,4,9-TCDD

| Factor | Description | Impact on Bioavailability |

|---|---|---|

| Chemical Properties | Low water solubility, high fat solubility (lipophilicity). wikipedia.org | Reduces availability in water but increases accumulation in animal fats. |

| Environmental Persistence | Resistant to chemical and biological degradation. frontiersin.orgontosight.ai | Long-term presence in ecosystems allows for continuous uptake by organisms. |

| Sorption to Matrices | Strongly binds to soil, sediment, and organic matter. researchgate.netcdc.gov | Can reduce direct uptake but creates a long-term reservoir for exposure via ingestion. |

| Bioaccumulation | The gradual accumulation of substances, such as pesticides or other chemicals, in an organism. ontosight.aioregonstate.edu | Leads to increasing concentrations within an individual organism over its lifespan. |

| Biomagnification | The concentration of toxins in an organism as a result of its ingesting other plants or animals in which the toxins are more widely disbursed. oregonstate.edu | Results in progressively higher concentrations in animals at higher trophic levels. |

| Exposure Pathways | Ingestion of contaminated food, water, or soil/sediment. nih.govnih.gov | The primary routes by which non-human organisms are exposed. |

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Food Webs

Polychlorinated dibenzo-p-dioxins (PCDDs) are persistent organic pollutants that are resistant to degradation and prone to accumulation in living organisms. The bioaccumulation and bioconcentration of these compounds are largely governed by their lipophilicity, or tendency to dissolve in fats and lipids. As a tetrachlorinated dioxin congener, 1,2,4,9-Tetrachlorodibenzo-p-dioxin is expected to be lipophilic and thus partition into the fatty tissues of organisms, leading to its accumulation in both aquatic and terrestrial food webs.

In general, the bioaccumulation potential of dioxin congeners is related to the degree of chlorination. Less chlorinated PCDDs are known to bioaccumulate in terrestrial food chains. This process involves the transfer and increasing concentration of the substance in organisms at successively higher levels in the food chain, a process known as biomagnification. For instance, studies have shown that animals at the top of the food web, such as predatory birds, can accumulate higher concentrations of certain dioxins than organisms at lower trophic levels.

In aquatic environments, the high lipophilicity and low water solubility of dioxins mean they tend to adsorb to sediment and organic particles. waterquality.gov.au Benthic, or bottom-dwelling, organisms can ingest these contaminated particles, introducing the dioxins into the aquatic food web. clu-in.org Fish and other aquatic animals then accumulate these compounds from their food and the surrounding water. clu-in.org While extensive research and monitoring have been conducted on the 2,3,7,8-TCDD isomer, demonstrating its high potential for bioaccumulation in fish, specific quantitative data on the bioaccumulation factor (BAF) and bioconcentration factor (BCF) for the 1,2,4,9-TCDD isomer are not widely available in published literature. However, a study did report elevated levels of a different non-2,3,7,8 isomer, 1,2,8,9-TCDD, in crustaceans and finfish, indicating that isomers other than the most-studied 2,3,7,8 congener are also found in aquatic biota. nih.gov

Table 1: General Overview of Dioxin Bioaccumulation in Ecological Systems

| Feature | Description | Relevance to 1,2,4,9-TCDD |

|---|---|---|

| Primary Accumulation Matrix | Fatty tissues of organisms. | As a lipophilic compound, it is expected to accumulate in lipids. |

| Key Process in Food Webs | Biomagnification: concentration increases at higher trophic levels. | Expected to biomagnify, though specific studies are lacking. |

| Aquatic Environment Behavior | Adsorbs to sediments and suspended organic matter. waterquality.gov.au | Likely to enter the food web via ingestion of contaminated sediment by benthic organisms. |

| Terrestrial Environment Behavior | Deposition on soil and plant surfaces, followed by ingestion by herbivores. | Enters the terrestrial food web through consumption of contaminated plants and soil. clu-in.org |

| Influence of Chlorination | Generally, bioaccumulation increases with chlorination up to a point, after which it may decrease due to reduced membrane permeability. | As a tetrachlorinated dioxin, it falls within the range of congeners known to bioaccumulate. |

Factors Influencing Bioavailability in Ecological Systems

The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by living organisms, is controlled by a complex interplay of chemical, environmental, and biological factors. Given its properties as a dioxin, its bioavailability in soil and sediment is generally low due to strong binding to organic matter.

Environmental Factors:

Soil and Sediment Properties: The amount of organic carbon in soil and sediment is a primary factor controlling the bioavailability of dioxins. epa.gov Compounds like 1,2,4,9-TCDD bind tightly to organic matter, making them less available for uptake by organisms. epa.gov The particle size and composition of the soil or sediment also play a role.

pH and Oxygenation: The pH and oxygen levels of the surrounding environment can influence the chemical form and persistence of organic pollutants, thereby affecting their availability to organisms.

Chemical Properties:

Lipophilicity: The high octanol-water partition coefficient (Kow) of dioxins indicates their strong tendency to partition into lipids rather than water. This property drives their accumulation in organism tissues but can also limit their mobility and bioavailability in the water phase of an ecosystem.

Water Solubility: 1,2,4,9-TCDD is relatively insoluble in water, which limits its concentration in the water column and thus its direct uptake from water by aquatic organisms. waterquality.gov.au

Biological Factors:

Route of Exposure: For terrestrial animals, the primary route of exposure is the ingestion of soil and vegetation contaminated with the dioxin. clu-in.org For aquatic organisms, exposure occurs through both ingestion of contaminated food and sediment, and to a lesser extent, direct uptake from water. waterquality.gov.au

Metabolism: The ability of an organism to metabolize and excrete a particular dioxin congener significantly affects its bioaccumulation. Some species may have a limited capacity to break down certain isomers, leading to higher body burdens.

Table 2: Key Factors Affecting the Bioavailability of 1,2,4,9-TCDD

| Factor Category | Specific Factor | Influence on Bioavailability |

|---|---|---|

| Environmental | Organic Matter Content (Soil/Sediment) | Decreases bioavailability due to strong adsorption. epa.gov |

| Particle Size (Soil/Sediment) | Smaller particles with larger surface areas can bind more of the compound, potentially reducing bioavailability. | |

| pH | Can affect the chemical speciation and degradation rates of contaminants. | |

| Chemical | High Lipophilicity (High Kow) | Decreases bioavailability in the aqueous phase; Increases partitioning into organism lipids. |

| Low Water Solubility | Decreases bioavailability for direct uptake from water. waterquality.gov.au | |

| Biological | Feeding Strategy | Bottom-feeders and grazing animals have higher exposure potential through ingestion of contaminated media. clu-in.org |

| Metabolic Capacity | Organisms with limited ability to metabolize the specific congener will have higher accumulation. | |

| Trophic Level | Higher trophic levels are exposed to potentially biomagnified concentrations through their diet. |

Omics-Based Investigations in Non-Human Biological Systems (e.g., Transcriptomics)

The field of "omics" (e.g., transcriptomics, proteomics, metabolomics) provides powerful tools to investigate the molecular mechanisms of toxicity by examining global changes in gene expression, proteins, and metabolites within an organism following exposure to a chemical.

Extensive transcriptomic research has been conducted on the most toxic dioxin congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), in various non-human biological systems, including rodents and fish. nih.govnih.govnih.gov These studies have revealed that 2,3,7,8-TCDD exposure significantly alters the expression of a wide array of genes involved in critical biological pathways, such as those regulated by the aryl hydrocarbon receptor (AhR), metabolic processes, immune responses, and cell development. nih.govnih.gov For example, comparative transcriptomic studies in rats and mice exposed to 2,3,7,8-TCDD have shown both conserved and species-specific gene expression responses, highlighting the complexity of extrapolating toxicological data across species. nih.gov

However, a review of the available scientific literature indicates a significant data gap for this compound. Currently, there are no specific omics-based investigations, including transcriptomics studies, published for the 1,2,4,9-TCDD isomer in any non-human biological system. While the general mechanism of action for dioxins involves the AhR, the specific downstream transcriptional changes can vary between different congeners. Without dedicated studies on 1,2,4,9-TCDD, it is not possible to detail its specific molecular interactions and the pathways it may disrupt. Future research employing these modern techniques is necessary to elucidate the specific biological impacts of this particular dioxin congener.

Degradation and Remediation Technologies for Dioxin Contamination

Natural Attenuation Processes

Natural attenuation involves the reduction of contaminant concentrations in the environment through various physical, chemical, and biological processes without human intervention. For dioxins, these processes primarily include photolysis and microbial biodegradation.

Photolysis, or the breakdown of compounds by light, is a potential degradation pathway for dioxins. Studies on other TCDD isomers have shown that UV irradiation can lead to their degradation. iaea.orgmdpi.com For instance, the photocatalytic degradation of 2,3,7,8-TCDD in the presence of a silver-titanium based catalyst and UV light resulted in significant breakdown of the compound. mdpi.com The rate of photolysis is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the medium in which the dioxin is present. iaea.org Direct photolysis of 1,2,3,6,7,8-HxCDD has been shown to result in the loss of chlorine atoms, forming less chlorinated and potentially less toxic congeners. iaea.org

Microbial biodegradation is a key natural process for the breakdown of dioxins in soil and sediment. nih.govnih.gov Both aerobic and anaerobic microorganisms have been shown to degrade various chlorinated dioxins, offering a cost-effective and environmentally friendly remediation approach. nih.govneptjournal.com

Under aerobic conditions, certain bacteria and fungi can degrade lower-chlorinated dioxins. nih.gov This degradation is often initiated by enzymes with broad substrate specificity, including dioxygenases, laccases, and peroxidases. jst.go.jpresearchgate.net

Dioxygenases: These enzymes, particularly angular dioxygenases, play a crucial role in the initial attack on the dioxin molecule. nih.govtandfonline.comnih.gov They catalyze the insertion of two oxygen atoms into the aromatic ring adjacent to the ether bridge, leading to the cleavage of the otherwise stable ether bond. tandfonline.comnih.gov Bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia are known to possess these enzymes. nih.gov

Laccases: Laccases are multicopper oxidases produced by various fungi, particularly white-rot fungi. vu.nlnih.gov These enzymes have a broad substrate range and can oxidize a variety of phenolic and non-phenolic aromatic compounds, including chlorinated dioxins. vu.nlresearchgate.net The degradation of 2,3,7,8-TCDD by laccases from the fungus Rigidoporus sp. FMD21 has been demonstrated, with evidence of ether bond cleavage. vu.nl The presence of mediators can sometimes enhance the degradation efficiency of laccases. nih.govsemanticscholar.org

Peroxidases: Peroxidases, another group of enzymes produced by white-rot fungi, also contribute to the degradation of dioxins. nih.govnih.gov These heme-containing enzymes can oxidize a wide array of environmental pollutants. nih.govnih.gov Lignin peroxidases and manganese peroxidases are particularly effective in degrading complex aromatic structures like dioxins. neptjournal.com

Table 1: Examples of Aerobic Microorganisms and Enzymes in Dioxin Degradation

| Microorganism/Enzyme | Type | Key Function in Dioxin Degradation | References |

| Sphingomonas sp. | Bacterium | Produces angular dioxygenases that initiate ring cleavage. | nih.govfrontiersin.org |

| Pseudomonas sp. | Bacterium | Capable of degrading lower-chlorinated dioxins. | nih.govfrontiersin.org |

| Burkholderia sp. | Bacterium | Utilizes dioxygenases for dioxin degradation. | nih.gov |

| Rigidoporus sp. FMD21 | Fungus | Secretes laccases that cleave the ether bond of TCDD. | vu.nl |

| Dioxygenases | Enzyme | Catalyze the initial oxidative attack on the dioxin ring. | tandfonline.comnih.govnih.gov |

| Laccases | Enzyme | Oxidize a broad range of aromatic compounds, including dioxins. | vu.nlnih.govresearchgate.net |

| Peroxidases | Enzyme | Degrade complex aromatic pollutants through oxidation. | nih.govnih.govmdpi.com |

In anaerobic environments, such as sediments and certain soils, a different microbial process called reductive dechlorination occurs. nih.govnih.gov This process involves the removal of chlorine atoms from the dioxin molecule, which is a critical step in the degradation of highly chlorinated congeners. nih.gov

Anaerobic microorganisms, particularly those from the genus Dehalococcoides, are implicated in these dechlorination reactions. nih.govcore.ac.uk They use chlorinated compounds as electron acceptors in a process known as "dehalorespiration." Studies have shown that anaerobic microbial consortia can dechlorinate tetrachloro- and pentachlorodibenzo-p-dioxins to lower chlorinated forms. nih.govresearchgate.net For example, 1,2,3,4-TCDD has been shown to be reductively dechlorinated to 1,2,4-trichlorodibenzo-p-dioxin (B167082) and subsequently to di- and monochlorinated congeners. researchgate.netnih.govresearchwithrutgers.com This process is significant because the resulting less-chlorinated dioxins are generally more susceptible to subsequent aerobic degradation. nih.gov

The microbial degradation of dioxins involves complex metabolic pathways and a variety of enzymatic activities.

Under aerobic conditions , the primary pathway is initiated by dioxygenase enzymes that attack the aromatic ring. nih.gov This "angular dioxygenation" at a carbon atom adjacent to the ether linkage leads to the formation of unstable dihydroxy compounds that spontaneously break down, cleaving the ether bond. tandfonline.comnih.gov The resulting chlorinated catechols or their derivatives are then further metabolized through pathways typically used for the degradation of aromatic compounds, eventually leading to mineralization into carbon dioxide, water, and chloride ions. tandfonline.com

Under anaerobic conditions , the key metabolic process is reductive dechlorination. nih.gov This is a stepwise process where chlorine atoms are removed one by one and replaced with hydrogen atoms. The specific dechlorination pathway can vary depending on the microbial community and the specific dioxin congener. For instance, the reductive dechlorination of 1,2,3,4-TCDD can proceed through different trichloro- and dichloro- intermediates. researchgate.netnih.govresearchwithrutgers.com

Table 2: Key Enzymes in Dioxin Degradation Pathways

| Enzyme | Pathway | Reaction Catalyzed | References |

| Angular Dioxygenase | Aerobic | Initial oxidation and cleavage of the ether bond. | nih.govtandfonline.comnih.gov |

| Catechol 2,3-dioxygenase | Aerobic | Cleavage of the aromatic ring of catechol intermediates. | nih.gov |

| Laccase | Aerobic | Oxidation of phenolic and non-phenolic aromatic rings. | vu.nlnih.gov |

| Lignin Peroxidase | Aerobic | Oxidative degradation of complex aromatic structures. | neptjournal.comnih.gov |

| Manganese Peroxidase | Aerobic | Oxidation of phenolic compounds. | neptjournal.comnih.gov |

| Reductive Dehalogenase | Anaerobic | Removal of chlorine atoms from the dioxin molecule. | nih.govcore.ac.ukresearchgate.net |

A diverse range of microorganisms capable of degrading dioxins has been identified in various environments. jst.go.jpresearchgate.net The biodiversity of these microbial communities is crucial for the complete mineralization of dioxins, as different species may carry out different steps in the degradation pathway. neptjournal.com

Dioxin-degrading microorganisms have been isolated from contaminated soils, sediments, and industrial sites. nih.gov These organisms have adapted to survive in the presence of these toxic compounds and have evolved the necessary enzymatic machinery for their breakdown. The ecophysiology of these microorganisms, including their nutritional requirements, optimal growth conditions (e.g., pH, temperature), and interactions with other members of the microbial community, plays a significant role in their degradation efficiency. core.ac.uknih.gov For instance, the presence of other carbon sources can sometimes enhance the co-metabolism of dioxins. frontiersin.orgnih.gov

Research into the biodiversity of dioxin-degrading microorganisms often involves molecular techniques to identify both culturable and non-culturable species. frontiersin.org Understanding the composition and function of these microbial communities is essential for developing effective bioremediation strategies. nih.gov

Microbial Biodegradation Mechanisms

Carbon Isotope Fractionation Studies for Degradation Mechanism Elucidation

Carbon isotope fractionation is a powerful tool for elucidating the degradation pathways of chlorinated dioxins. While specific studies on 1,2,4,9-tetrachlorodibenzo-p-dioxin are not extensively detailed in the provided results, research on other tetrachlorodibenzo-p-dioxin (TCDD) isomers provides valuable insights into the potential mechanisms.

Studies on 1,2,3,4-TCDD have shown that microbial reductive dechlorination leads to significant carbon isotope fractionation. nih.gov For instance, the dechlorination of 1,2,3,4-TCDD to 1,2,4-trichlorodibenzo-p-dioxin (1,2,4-TrCDD) resulted in an enrichment of ¹³C in the product. nih.gov Subsequently, the dechlorination of 1,2,4-TrCDD to 1,3-dichlorodibenzo-p-dioxin (B1616466) (1,3-DCDD) showed a depletion in ¹³C relative to the parent compound. nih.gov These shifts in isotopic composition provide clear evidence of the stepwise dechlorination process.

The magnitude of isotope fractionation, represented by the isotope separation factor (εC), can vary depending on the specific microorganisms and environmental conditions. For example, in one study, the εC for the conversion of 1,2,3,4-TCDD to 1,2,4-TrCDD was 1.3 ± 0.2 per thousand in the presence of tetrachloroethene (PCE) and 1.7 ± 0.4 per thousand without PCE. nih.gov Although these findings are for a different isomer, they highlight the potential of compound-specific isotope analysis (CSIA) to track the biodegradation of 1,2,4,9-TCDD and differentiate between transformation mechanisms. researchgate.net The application of CSIA to persistent organic pollutants like dioxins is still an emerging field, but it holds promise for understanding their fate in the environment. researchgate.net

Engineered Remediation Approaches for Contaminated Media

A variety of engineered technologies have been developed and applied to remediate media contaminated with dioxins, including 1,2,4,9-TCDD. These approaches can be broadly categorized into thermal, biological, and chemical treatments, and can be applied either in-situ or ex-situ.

Thermal Treatment Technologies (e.g., Thermal Desorption, Incineration)

Thermal treatment is a well-established and highly effective method for destroying dioxins. clu-in.org

Incineration: This process involves the high-temperature destruction of organic contaminants. Laboratory studies have demonstrated that dioxins break down at temperatures exceeding 1,200°C. Full-scale incineration can achieve destruction and removal efficiencies (DRE) of over 99.9999%. Various types of incinerators are used, with rotary kilns being one of the most common for treating dioxin-contaminated soils and wastes.

Thermal Desorption: This technology operates at lower temperatures than incineration, typically between 335°C and 800°C, to vaporize dioxins from contaminated media like soil. clu-in.orgtuiasi.ro The vaporized contaminants are then treated in a separate unit, often a thermal oxidizer operating at much higher temperatures (e.g., 1,100°C), to ensure their complete destruction. tuiasi.ro A pilot project at the Biên Hòa Airbase in Vietnam successfully used thermal desorption to remediate dioxin-contaminated soil, reducing the toxic equivalent (TEQ) concentration from over 17,000 ppt (B1677978) to below 150 ppt. tuiasi.ro

The following table summarizes key operational parameters of different thermal treatment technologies.

| Technology | Operating Temperature (Primary Treatment) | Destruction Efficiency | Notes |

| Incineration | > 1,200°C | > 99.9999% DRE | Considered a preferred technology by the EPA for dioxin-containing materials. |

| Thermal Desorption | 335°C - 800°C clu-in.orgtuiasi.ro | 99% pollutant removal from soil; 99.9999% destruction in thermal oxidizer. tuiasi.ro | A two-stage process involving vaporization and subsequent destruction. tuiasi.ro |

Bioremediation Strategies (Bioaugmentation, Biostimulation, Phytoremediation, Composting)

Bioremediation offers a potentially more sustainable and cost-effective approach to dioxin cleanup compared to thermal methods. clu-in.org These strategies utilize microorganisms or plants to degrade or stabilize contaminants.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microorganisms with known degradative capabilities to a contaminated site. Biostimulation, on the other hand, involves modifying the environment (e.g., by adding nutrients) to encourage the growth and activity of indigenous microorganisms capable of degrading the contaminant. Reductive dechlorination by anaerobic microorganisms is a key pathway for the breakdown of highly chlorinated dioxins. neptjournal.com

Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants. While attractive for its low energy requirements, its effectiveness for dioxin-contaminated soil is still under assessment. clu-in.org

Composting: Co-composting contaminated soil with organic materials like food waste can effectively degrade dioxins. neptjournal.com The process relies on the metabolic activity of a diverse microbial community under controlled conditions of temperature, moisture, and nutrients. neptjournal.com Studies have shown that composting can achieve significant removal of dioxins from soil. neptjournal.com For example, one study reported an 81% removal efficiency of dioxins in 35 days using bacteria from aerobic composting. neptjournal.com

Chemical Treatment Technologies (e.g., APEG and KPEG processes)

Chemical treatment technologies offer another avenue for dioxin remediation. The Alkaline Polyethylene Glycol (APEG) and Potassium Polyethylene Glycol (KPEG) processes are examples of base-catalyzed decomposition methods that have been researched for treating chlorinated contaminants. These processes involve reacting the contaminated material with a reagent to remove chlorine atoms from the dioxin molecule, thereby reducing its toxicity.

In-situ and Ex-situ Remediation Methodologies

Remediation technologies can be applied either in-situ (in place) or ex-situ (after excavation).

In-situ Methodologies: These methods treat the contaminated soil or groundwater without removing it. In-situ thermal desorption and in-situ chemical reduction (ISCR) are examples. tuiasi.rofrtr.gov ISCR involves injecting chemical reductants into the subsurface to transform contaminants into less harmful substances. frtr.gov In-situ approaches are often less disruptive and can be more cost-effective than ex-situ methods.

Ex-situ Methodologies: These approaches involve excavating the contaminated soil or pumping the contaminated groundwater for treatment. Incineration and ex-situ thermal desorption are common examples. tuiasi.ro While often more controlled and predictable in their outcomes, ex-situ methods can be more expensive and generate more secondary waste streams.

The choice between in-situ and ex-situ remediation depends on a variety of site-specific factors, including the type and extent of contamination, the geology of the site, and the cleanup goals.

Regulatory Frameworks and Environmental Policy for Dioxin Congeners

International Agreements and Conventions (e.g., Stockholm Convention on POPs)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a landmark international treaty designed to protect human health and the environment from chemicals that are persistent, bioaccumulative, and have harmful effects. epd.gov.hkiisd.org Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are listed under Annex C of the convention as unintentionally produced POPs. epd.gov.hkiisd.org This requires signatory parties to take measures to reduce and, where feasible, ultimately eliminate their release. epd.gov.hkiisd.org

The convention, adopted in 2001 and effective since 2004, initially targeted a list of twelve "dirty dozen" chemicals, which included PCDD/PCDFs. epd.gov.hkwikipedia.org The treaty mandates the development of national action plans and the use of best available techniques (BAT) and best environmental practices (BEP) to control emissions from sources like incinerators and industrial processes. iisd.org While the convention does not single out 1,2,4,9-Tetrachlorodibenzo-p-dioxin, it is covered under the broad category of polychlorinated dibenzo-p-dioxins. Recently, there have been proposals to include other polyhalogenated dioxins and furans under the convention's purview. iaeg.com

National Regulatory Approaches and Standards (e.g., EPA, WHO guidelines)

Various national and international bodies have established guidelines and standards for dioxin congeners. The World Health Organization (WHO) and national agencies like the U.S. Environmental Protection Agency (EPA) have been instrumental in developing these frameworks. ornl.govnih.gov

Regulatory efforts have led to a significant decrease in the environmental release of dioxin-like compounds. For instance, the U.S. EPA reported an approximate 74% reduction in releases between 1987 and 2000 due to stricter regulations and improved technologies. clu-in.org

Key U.S. Federal Regulations for Dioxins:

| Act | Description |

| Clean Air Act (CAA) | Lists 2,3,7,8-TCDD as a hazardous air pollutant, requiring control of industrial emissions. clu-in.orgepa.gov |

| Clean Water Act (CWA) | Regulates the discharge of wastewater containing PCDDs through the National Pollutant Discharge Elimination System (NPDES) permitting program. clu-in.org |

| Safe Drinking Water Act (SDWA) | Sets a Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD in drinking water at 0.00000003 mg/L. clu-in.org |

| Resource Conservation and Recovery Act (RCRA) | Mandates treatment for specific dioxin-containing wastes (waste codes F020-F023, F026-F032) before landfill disposal. clu-in.orgcornell.edu |

| Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) | Lists 2,3,7,8-TCDD as a hazardous substance with a one-pound reportable quantity. clu-in.org |

The WHO has also played a crucial role by establishing tolerable intake levels and, significantly, by leading the development of Toxic Equivalency Factors (TEFs) to assess the risk of complex dioxin mixtures. nih.goveurofins.de

Environmental Quality Standards (EQS) are set to protect ecosystems and human health. These standards vary by medium (water, soil, biota) and jurisdiction. For dioxins, these are often expressed in terms of Toxic Equivalents (TEQ).

The European Union, under the Water Framework Directive, has established EQS for dioxins and dioxin-like compounds. europa.eueuropa.eu The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) reviews and provides opinions on these standards. europa.eu For instance, a quality standard for biota (QSbiota) has been endorsed to protect against secondary poisoning in the food chain. europa.eu

Due to their low water solubility and high lipophilicity, standards in water are often considered less relevant than those in sediment, soil, and biota. europa.eu In Australia, default guideline values (DGVs) for 2,3,7,8-TCDD in freshwater have been established, with a recommended value of 0.2 pg/L for slightly-to-moderately disturbed ecosystems to account for bioaccumulation. waterquality.gov.au

The management and disposal of dioxin-contaminated waste are highly regulated due to the persistence and toxicity of these compounds. unmc.edu The U.S. EPA, under RCRA, has specific regulations for "dioxin-containing wastes," identified by hazardous waste codes F020, F021, F022, F023, F026, F027, and F028. cornell.eduecfr.gov These regulations prohibit the land disposal of these wastes unless they meet specific treatment standards. cornell.eduepa.gov

For soils contaminated with dioxin, if they are determined to be hazardous waste, they must be treated before disposal. epa.gov The WHO recommends that materials contaminated with high levels of dioxins, such as certain PCB-based industrial oils, should be treated as hazardous waste and destroyed through high-temperature incineration (above 850°C, and for large quantities, over 1000°C). who.int

To control the release of dioxins into the atmosphere, stringent emission standards have been set for major industrial sources. These sources include waste incinerators, cement kilns, and steel sintering plants. epa.govepa.govmoenv.gov.tw

Under the Clean Air Act, the EPA has established National Emission Standards for Hazardous Air Pollutants (NESHAP) for various industries. For instance, the NESHAP for hazardous waste combustors and Portland cement manufacturing facilities sets specific emission limits for dioxins and furans. epa.govepa.gov These limits are often expressed in nanograms of Toxic Equivalency (ng-TEQ) per dry standard cubic meter (dscm). epa.gov

Some jurisdictions also implement operational requirements to minimize dioxin formation, such as maintaining the temperature of exhaust gas at the inlet of dust collection equipment below 200°C in steel sintering plants. moenv.gov.tw

Toxic Equivalency Factor (TEF) and Toxic Equivalent Quantity (TEQ) Methodologies

The TEF concept is based on the understanding that these compounds act through a common mechanism involving the aryl hydrocarbon (Ah) receptor. wa.govnih.gov The methodology assumes dose additivity, meaning the combined effect of the mixture is the sum of the effects of its individual components. wikipedia.org

The development of TEFs is a scientifically rigorous process overseen by organizations like the WHO. nih.govnih.gov It involves evaluating in vivo and in vitro studies to determine the relative potency (REP) of each congener compared to the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. ornl.govnih.gov

The first international TEF scheme was established in 1989. greenfacts.org The WHO has since led several reevaluations, with major updates in 1998, 2005, and most recently in 2022. nih.govoup.com The 2022 reevaluation utilized advanced Bayesian dose-response modeling and meta-analysis to derive more precise "Best-Estimate" TEFs. nih.govnih.gov

The TEQ for a mixture is calculated by multiplying the concentration of each dioxin congener by its respective TEF and then summing the results. epa.govcdc.gov This TEQ value is then used in risk assessments and for setting regulatory limits. clu-in.orgvu.nl

WHO 2005 Toxic Equivalency Factors for Human Health Risk Assessment

| Compound | TEF Value |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

| Source: Adapted from WHO 2005 data foodsafetyportal.eu |

Role in Environmental Risk Assessment and Regulatory Compliance